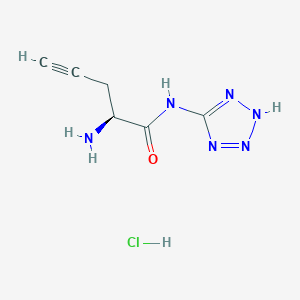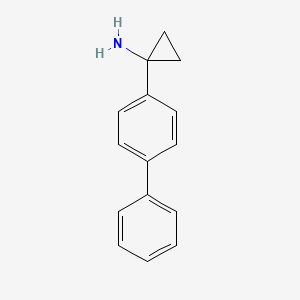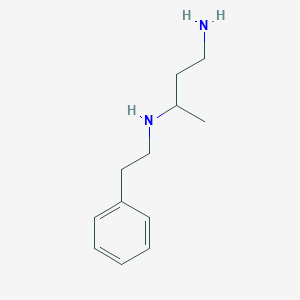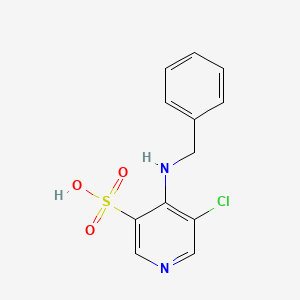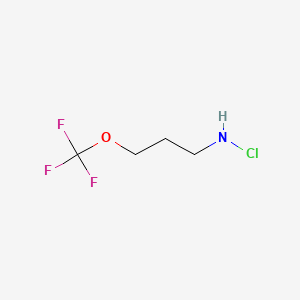
N-chloro-3-(trifluoromethoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-chloro-3-(trifluoromethoxy)propan-1-amine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-chloro-3-(trifluoromethoxy)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethoxy)propan-1-amine.
Chlorination: The amine group is chlorinated using a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl₂) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-chloro-3-(trifluoromethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces 3-(trifluoromethoxy)propan-1-amine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-chloro-3-(trifluoromethoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-chloro-3-(trifluoromethoxy)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-chloro-3-(trifluoromethyl)propan-1-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-chloro-3-(methoxy)propan-1-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-chloro-3-(trifluoromethoxy)butan-1-amine: Similar structure but with an additional carbon in the chain.
Uniqueness
N-chloro-3-(trifluoromethoxy)propan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H7ClF3NO |
|---|---|
Molekulargewicht |
177.55 g/mol |
IUPAC-Name |
N-chloro-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C4H7ClF3NO/c5-9-2-1-3-10-4(6,7)8/h9H,1-3H2 |
InChI-Schlüssel |
INPOYZFWJNSWIA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCl)COC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


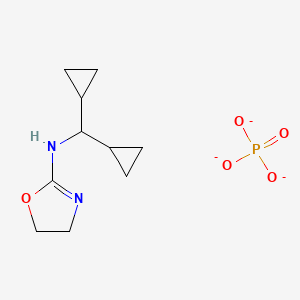
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
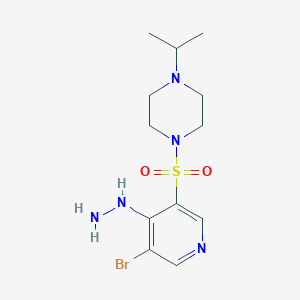
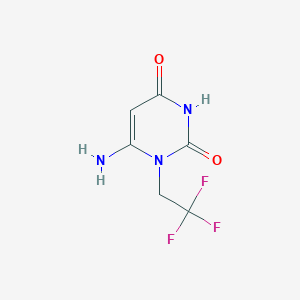

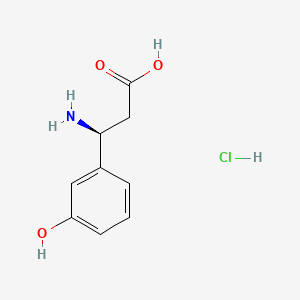
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
